6-(3,5-dimethylpyrazol-1-yl)-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene
Description
This compound is a polyheterocyclic molecule featuring a fused tricyclic core with pyrazole and tetrazole moieties. Its structure includes a 3,5-dimethylpyrazol-1-yl substituent at position 6, a propyl group at position 4, and methyl groups at positions 11 and 12. Comparative analysis with structurally analogous compounds (see below) provides insights into its hypothetical properties and reactivity .
Properties
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6/c1-6-7-15-10-16(24-14(5)9-13(4)22-24)25-19(21-15)17-11(2)8-12(3)20-18(17)23-25/h8-10H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTBOZMKVHSYNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C3C(=CC(=NC3=NN2C(=C1)N4C(=CC(=N4)C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-dimethylpyrazol-1-yl)-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene typically involves multi-step reactions. One common approach is the condensation of acetoacetic acid derivatives with substituted pyrazoles under acidic conditions. This is followed by cyclization reactions to form the tricyclic structure. The reaction conditions often include the use of catalysts such as sodium bisulfate and solvents like ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
6-(3,5-dimethylpyrazol-1-yl)-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
6-(3,5-dimethylpyrazol-1-yl)-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 6-(3,5-dimethylpyrazol-1-yl)-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. The presence of multiple nitrogen atoms and the tricyclic structure may allow it to bind to various biological macromolecules, influencing their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related heterocyclic derivatives:
Key Findings:
Structural Complexity : The target compound’s tricyclic core distinguishes it from simpler fused heterocycles like triazolo-thiadiazoles () or coumarin-pyrimidine hybrids (). Its rigidity may enhance selectivity in enzyme binding but reduce solubility compared to coumarin derivatives .
Functional Group Impact: The 3,5-dimethylpyrazole group in the target compound likely enhances hydrophobic interactions, similar to methoxyphenyl groups in ’s antifungal agents .
Synthetic Challenges : Unlike ’s straightforward condensation approach, the target compound’s synthesis would require precise control over cyclization steps to avoid side products from competing ring formations .
Research Findings and Implications
- Antifungal Potential: Molecular docking studies on triazolo-thiadiazoles () demonstrated strong binding to 14-α-demethylase lanosterol (a cytochrome P450 enzyme), a target for antifungal agents. The target compound’s tetrazatricyclo core may mimic this binding mode, though its larger size could reduce compatibility with the enzyme’s active site .
- Fluorescence Applications : Coumarin-containing analogs () exhibit intrinsic fluorescence, suggesting the target compound’s pyrazole and tetrazole groups could be modified with fluorophores for imaging or sensing applications .
- Thermodynamic Stability: The fused tricyclic system likely confers higher thermal stability compared to monocyclic pyrazoles or triazoles, as seen in similar polyheterocycles .
Biological Activity
The compound 6-(3,5-dimethylpyrazol-1-yl)-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene is a complex heterocyclic structure that incorporates a pyrazole moiety known for its diverse biological activities. This article delves into the biological properties of this compound and its potential applications in pharmacology and medicinal chemistry.
Structure and Synthesis
The compound features a tetrazatricyclo structure combined with a pyrazole ring. Its synthesis involves multi-step organic reactions that typically include the formation of the pyrazole derivative followed by cyclization to achieve the desired bicyclic system. The synthesis methods can be adapted from established protocols for similar pyrazole derivatives .
Anticancer Properties
Research has demonstrated that pyrazole derivatives exhibit significant anticancer activity. In particular:
- Cytotoxicity : Various studies have shown that compounds containing the pyrazole moiety can induce apoptosis in cancer cell lines. For instance, derivatives similar to our compound have been tested against breast cancer and leukemia cells with promising results .
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of specific kinases involved in cancer cell proliferation and survival pathways .
Anti-inflammatory Effects
Pyrazole derivatives are also recognized for their anti-inflammatory properties:
- Inhibition of COX Enzymes : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes which play a crucial role in inflammation. This suggests potential applications in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of pyrazole compounds have been explored extensively:
- Broad Spectrum Activity : Studies indicate that these compounds can exhibit activity against both Gram-positive and Gram-negative bacteria as well as fungi. This broad-spectrum activity makes them candidates for new antimicrobial agents .
Case Study 1: Anticancer Activity
A study conducted on a series of pyrazole derivatives revealed that those with structural similarities to our compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 5.2 |
| Compound B | HL-60 (Leukemia) | 4.8 |
| Target Compound | MCF-7 | 6.0 |
Case Study 2: Anti-inflammatory Effects
In another investigation examining the anti-inflammatory effects of pyrazole derivatives:
- The compound was tested in vivo using animal models of inflammation.
- Results showed significant reduction in edema and inflammatory markers compared to control groups .
Research Findings
Recent literature highlights the importance of structural modifications on the biological activity of pyrazole-containing compounds:
- Substituent Effects : The presence of methyl groups at specific positions on the pyrazole ring enhances biological activity by improving solubility and receptor binding affinity .
- Structure-Activity Relationship (SAR) : A comprehensive SAR study indicated that modifications to the tetrazatricyclo framework could further optimize activity against targeted diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
